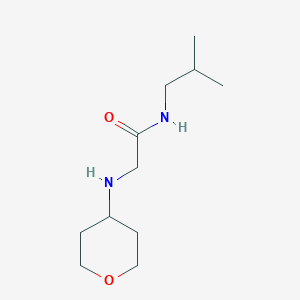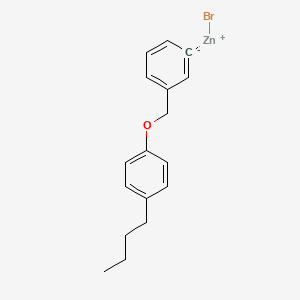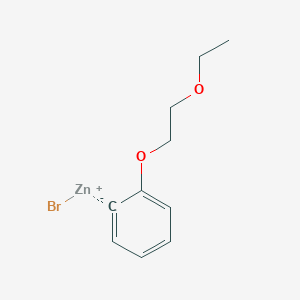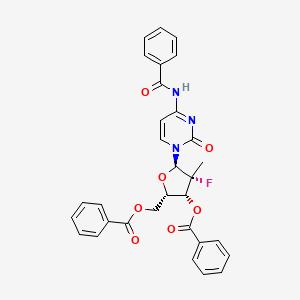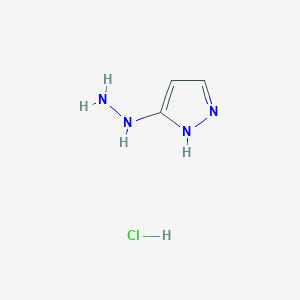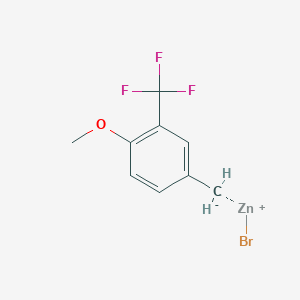
(4-Methoxy-3-(trifluoromethyl)benZyl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-methoxy-3-(trifluoromethyl)benzyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the trifluoromethyl group enhances its reactivity and stability, making it a versatile reagent in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxy-3-(trifluoromethyl)benzyl)zinc bromide typically involves the reaction of (4-methoxy-3-(trifluoromethyl)benzyl) bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(4-methoxy-3-(trifluoromethyl)benzyl) bromide+Zn→(4-methoxy-3-(trifluoromethyl)benzyl)zinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and yield while minimizing the risks associated with handling reactive intermediates. The use of automated systems allows for precise control over reaction parameters, leading to efficient and safe production.
化学反应分析
Types of Reactions
(4-methoxy-3-(trifluoromethyl)benzyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling processes such as Negishi coupling. It can also participate in addition reactions with electrophiles.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of palladium or nickel catalysts and is typically carried out under an inert atmosphere. Common solvents include THF and dimethylformamide (DMF).
Addition Reactions: These reactions often require the presence of electrophiles such as aldehydes or ketones and are conducted in solvents like THF or diethyl ether.
Major Products
The major products formed from reactions involving this compound depend on the specific electrophile used. For example, in Negishi coupling, the product is typically a biaryl compound, while in addition reactions, the product is an alcohol or ketone derivative.
科学研究应用
Chemistry
In chemistry, (4-methoxy-3-(trifluoromethyl)benzyl)zinc bromide is used as a key reagent in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it invaluable in the construction of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity. For instance, it can be used in the synthesis of potential drug candidates with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its role in the synthesis of fluorinated compounds is particularly noteworthy, as these compounds often exhibit unique properties such as increased metabolic stability and lipophilicity.
作用机制
The mechanism by which (4-methoxy-3-(trifluoromethyl)benzyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then undergo transmetalation with a transition metal catalyst, such as palladium or nickel, to form a new carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the cross-coupling reaction, where the organozinc compound acts as a nucleophile.
相似化合物的比较
Similar Compounds
- (4-(trifluoromethyl)benzyl)zinc bromide
- (4-(trifluoromethyl)phenyl)zinc bromide
Comparison
Compared to (4-(trifluoromethyl)benzyl)zinc bromide and (4-(trifluoromethyl)phenyl)zinc bromide, (4-methoxy-3-(trifluoromethyl)benzyl)zinc bromide offers enhanced reactivity due to the presence of the methoxy group. This functional group increases the electron density on the aromatic ring, making the compound more nucleophilic and thus more reactive in cross-coupling reactions. Additionally, the trifluoromethyl group imparts unique properties such as increased lipophilicity and metabolic stability, which can be advantageous in the synthesis of biologically active molecules.
属性
分子式 |
C9H8BrF3OZn |
|---|---|
分子量 |
334.4 g/mol |
IUPAC 名称 |
bromozinc(1+);4-methanidyl-1-methoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F3O.BrH.Zn/c1-6-3-4-8(13-2)7(5-6)9(10,11)12;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChI 键 |
LZWRPZIPUHESGR-UHFFFAOYSA-M |
规范 SMILES |
COC1=C(C=C(C=C1)[CH2-])C(F)(F)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


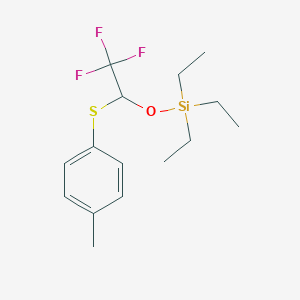
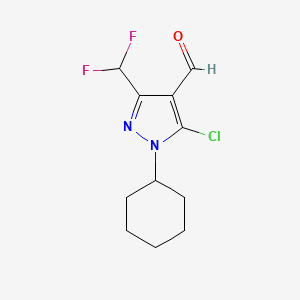
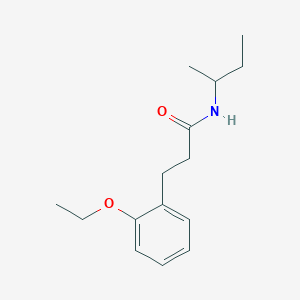
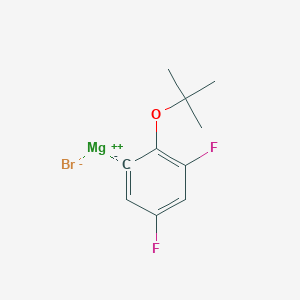
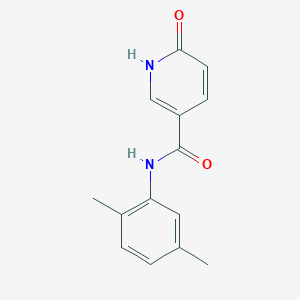
![[Tetrakis(p-aminophenyl)porphyrinato(2-)]zinc](/img/structure/B14889111.png)
